molecular formula C6H5F3N2O B7841463 1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethanone

1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethanone

Cat. No.: B7841463
M. Wt: 178.11 g/mol
InChI Key: LVZXOCRTYLJZJA-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethanone is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethanone typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-ketoesters or β-diketones.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Ethanone Formation:

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can occur at the pyrazole ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Derivatives with different functional groups attached to the pyrazole ring.

Scientific Research Applications

1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethanone has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethanone exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethanone is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other trifluoromethyl-substituted pyrazoles, such as 1-(3-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone and 1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanone.

  • Uniqueness: The presence of the ethanone group and the specific position of the trifluoromethyl group contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

1-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-3(12)4-2-10-11-5(4)6(7,8)9/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZXOCRTYLJZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NN=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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